molecular formula C18H21NO4S B2918263 Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate CAS No. 358377-75-0

Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate

Cat. No.: B2918263
CAS No.: 358377-75-0
M. Wt: 347.43
InChI Key: ZBEKKQMGPDVHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate is a benzoate ester derivative featuring a methylsulfonylamino-methyl group substituted with a 3,4-dimethylphenyl moiety. Its molecular formula is C₁₈H₂₁NO₄S, and its CAS number is 647842-33-9 . The compound’s structure combines lipophilic aromatic groups (benzoate and 3,4-dimethylphenyl) with a polar sulfonamide linker, which may influence its solubility and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-5-10-17(11-14(13)2)19(24(4,21)22)12-15-6-8-16(9-7-15)18(20)23-3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEKKQMGPDVHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminomethylbenzoic acid with 3,4-dimethylphenyl isocyanate to form an intermediate, which is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves esterification with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the intermediate, sulfonylation, and esterification. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzoate ester group can facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate with four related compounds, highlighting structural variations, molecular properties, and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight Applications/Use Key References
This compound (Target) C₁₈H₂₁NO₄S 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl) ~355.43 Potential enzyme inhibitor or drug lead
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₅S Triazine core, trifluoroethoxy group, sulfonylurea linkage 451.38 Herbicide (ALS inhibitor)
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 4-(1-aminoethyl) group 179.22 Chiral intermediate in drug synthesis
Methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate (4h) C₂₃H₂₀Cl₂N₃O₄ Ureido-phenylacetamido group, dichlorophenyl substituent 474.2 Enzyme inhibitor (e.g., kinase target)
Methyl 4-(3,4-dimethylphenyl)benzoate C₁₆H₁₆O₂ Direct 3,4-dimethylphenyl attachment (no sulfonamide or amino linker) 240.30 Chemical intermediate or solvent additive

Structural and Functional Differences

Core Structure: The target compound and methyl 4-(3,4-dimethylphenyl)benzoate share a benzoate ester core. Triflusulfuron methyl ester contains a triazine ring and sulfonylurea group, critical for herbicidal activity via acetolactate synthase (ALS) inhibition . In contrast, the target compound’s sulfonamide group may enable different binding modes.

Compound 4h () includes a dichlorophenyl-ureido moiety, which likely increases its affinity for hydrophobic enzyme pockets compared to the target compound’s dimethylphenyl group .

Synthesis and Yield: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized with an 83% yield using 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate .

Physicochemical Properties

  • Solubility : The sulfonamide group in the target compound increases water solubility compared to methyl 4-(3,4-dimethylphenyl)benzoate , which is likely highly lipophilic.

Biological Activity

Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate (CAS Number: 358377-75-0) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a summary of research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H19_{19}N O4_{4}S
  • Molecular Weight : 333.41 g/mol
  • IUPAC Name : this compound

The compound features a benzoate structure with a methylsulfonyl group and a dimethylphenyl moiety, which contribute to its unique biological properties.

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered biosynthesis of key metabolites.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : There is evidence to suggest that the compound can modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Antioxidant Activity

A study evaluated the antioxidant capacity of various benzoate derivatives, including this compound). Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.

Anti-inflammatory Properties

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This activity suggests that it may be beneficial in treating conditions characterized by excessive inflammation.

Enzyme Inhibition Studies

Research conducted on enzyme kinetics revealed that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is crucial in the inflammatory response. The inhibition was dose-dependent, indicating a potential therapeutic application in pain management and inflammatory disorders.

Case Studies

  • Case Study on Antioxidant Effects :
    • Objective : To assess the antioxidant effects of this compound in cellular models.
    • Methodology : Human fibroblast cells were treated with varying concentrations of the compound. The levels of reactive oxygen species (ROS) were measured.
    • Findings : A significant reduction in ROS levels was observed at higher concentrations, supporting its role as an antioxidant agent.
  • Clinical Relevance in Inflammation :
    • Objective : To evaluate the anti-inflammatory effects of the compound in an animal model of arthritis.
    • Methodology : Rats induced with arthritis were treated with this compound.
    • Findings : The treatment resulted in decreased paw swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, coupling, and esterification. For example, sulfonamide formation can be achieved by reacting 3,4-dimethylphenylamine with methylsulfonyl chloride under inert conditions (e.g., N₂ atmosphere) at 0–5°C, followed by purification via column chromatography. Esterification of the intermediate benzoic acid derivative using methanol and catalytic sulfuric acid under reflux (60–80°C) yields the final product. Optimization includes controlling stoichiometry (1:1 molar ratio for amine and sulfonyl chloride) and using anhydrous solvents to minimize side reactions. Yields exceeding 70% are achievable with careful temperature control and intermediate characterization using TLC (Rf = 0.62 in hexane/EtOH) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR (200–400 MHz in DMSO-d₆): Key signals include δ 3.86 (s, CH₃ from methoxy group), δ 7.2–7.8 (aromatic protons), and δ 4.2–4.5 (methylene protons adjacent to sulfonamide) .
  • Mass Spectrometry (ESI–MS) : Confirm molecular weight with [M+H]+ peaks (e.g., m/z 474.2 for similar derivatives) .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1720 cm⁻¹).

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to confirm >95% purity. Melting point analysis (e.g., 217.5–220°C for analogous compounds) provides additional validation. Differential Scanning Calorimetry (DSC) can identify polymorphic forms if solubility issues arise .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound, and how do substituents affect these properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates hyperpolarizability (β) to assess NLO potential. Substituents like electron-withdrawing sulfonyl groups enhance β by polarizing the π-system. Comparative studies with derivatives (e.g., replacing methylsulfonyl with cyano groups) reveal substituent effects on charge transfer and dipole moments. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzoate derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Test varying concentrations (0.1–100 µM) to establish EC₅₀/IC₅₀ values and rule out off-target effects.
  • Structural Analog Comparison : Synthesize analogs (e.g., replacing 3,4-dimethylphenyl with 4-methoxyphenyl) to isolate functional group contributions.
  • Mechanistic Profiling : Use siRNA knockdown (e.g., ABCA1/CLA-1 in HepG2 cells) to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylsulfonylamino moiety in bioactivity?

  • Methodological Answer : Design analogs with modified sulfonyl groups (e.g., ethylsulfonyl, trifluoromethanesulfonyl) and assess activity in assays like cholesterol efflux (for ABCA1 upregulation). Molecular docking (AutoDock Vina) into protein targets (e.g., PPARγ) identifies binding interactions. QSAR models using Hammett σ constants quantify electronic effects of substituents .

Q. What high-throughput screening (HTS) strategies identify this compound’s potential in modulating cholesterol transport proteins?

  • Methodological Answer : Use dual-luciferase reporter systems in HepG2 cells (ABCA1-LUC and CLA-1p-LUC) for primary HTS. Validate hits with:
  • qRT-PCR : Measure mRNA levels of ABCA1/CLA-1.
  • Western Blotting : Confirm protein expression.
  • Cholesterol Efflux Assays : Quantify radiolabeled cholesterol transfer to apolipoprotein A-I .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields or spectroscopic data across studies?

  • Methodological Answer :
  • Reproduce Reactions : Verify anhydrous conditions, catalyst purity (e.g., FeCl₃ for chlorination steps), and inert atmospheres.
  • Cross-Validate Spectra : Compare NMR chemical shifts with published data for analogous compounds (e.g., methyl 4-(3,4-diaminophenoxy)benzoate δ 3.86 for methoxy groups) .
  • Collaborative Inter-Laboratory Studies : Share samples for independent characterization to isolate protocol-specific variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.